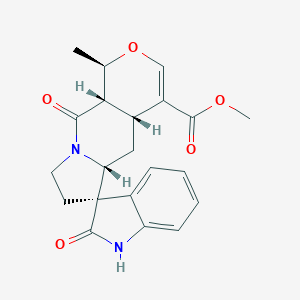

21-Oxoisopteropodine

Descripción

Pteridine derivatives are known for diverse bioactivities, including roles in cell signaling and enzyme inhibition .

Propiedades

Número CAS |

131724-59-9 |

|---|---|

Fórmula molecular |

C21H22N2O5 |

Peso molecular |

382.4 g/mol |

Nombre IUPAC |

methyl (1'R,3R,4'aR,5'aR,10'aS)-1'-methyl-2,10'-dioxospiro[1H-indole-3,6'-4a,5,5a,7,8,10a-hexahydro-1H-pyrano[3,4-f]indolizine]-4'-carboxylate |

InChI |

InChI=1S/C21H22N2O5/c1-11-17-12(13(10-28-11)19(25)27-2)9-16-21(7-8-23(16)18(17)24)14-5-3-4-6-15(14)22-20(21)26/h3-6,10-12,16-17H,7-9H2,1-2H3,(H,22,26)/t11-,12+,16-,17-,21-/m1/s1 |

Clave InChI |

FSFVCJQXGSXULW-GMYZOUPFSA-N |

SMILES |

CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |

SMILES isomérico |

C[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@]4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |

SMILES canónico |

CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |

Sinónimos |

21-oxoisopteropodine 3',4a,5a,6',7',8',10',10a'-octahydro-2-hydroxy-1'-methyl-10'-oxospiro(3H)-indole-3,6'-(1'H)pyrano(3,4-f)indolizine-4'-carboxylate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues from the Pteridine/Isoquinoline Family

21-Oxoisopteropodine shares structural motifs with other pteridine and isoquinoline derivatives. For example:

- O-Methylpallidine (C₂₀H₂₃NO₄, MW 341.4): A benzylisoquinoline alkaloid with a methoxy substituent, differing from this compound in the absence of a keto group at the C21 position. This structural variation may reduce its oxidative reactivity compared to this compound .

- Sinoacutine (CAS#4090-18-0): A tetrahydroprotoberberine alkaloid with a rigid tetracyclic structure. Unlike this compound, its lack of a pteridine ring system limits its interaction with folate-dependent enzymes .

Comparison with Steroidal Lactones

- Drospirenone derivatives (e.g., 17-Hydroxy-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone) feature a steroidal backbone with a lactone ring and keto group. The lactone enhances metabolic stability, whereas the keto group in this compound may facilitate hydrogen bonding in target interactions .

Key Differences:

- Backbone Rigidity: Steroidal lactones (e.g., Drospirenone) have a rigid tetracyclic structure, whereas pteridine derivatives like this compound exhibit planar heterocyclic systems.

- Functional Groups: The γ-lactone in Drospirenone derivatives contrasts with the pteridine ring’s conjugated double bonds, affecting solubility and receptor affinity.

Research Findings and Pharmacological Implications

- Bioactivity: Compounds like O-Methylpallidine and Sinoacutine are prioritized in neuroprotective and antimicrobial screening (). This compound’s keto group may enhance its ability to modulate redox-sensitive pathways, a property less pronounced in non-keto analogues.

- Synthetic Accessibility : The methoxy group in O-Methylpallidine simplifies synthesis compared to this compound, which likely requires complex oxidation steps to introduce the C21 keto group .

- Analytical Challenges : Advanced techniques (e.g., HRMS, NMR) are critical for distinguishing structural nuances, as highlighted in and . For instance, ¹H NMR of this compound would show distinct shifts for the C21 keto group versus methoxy signals in O-Methylpallidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.